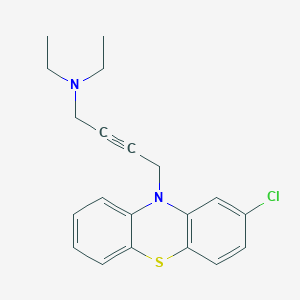
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine typically involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to yield the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine produces 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods typically include the use of high-pressure reactors and automated systems to monitor reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, hydrazine hydrate.
Major Products Formed
Major products formed from these reactions include:
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Tetrazoles and hydrazides: Formed from substitution reactions.
科学研究应用
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential anticancer properties, particularly against breast cancer cell lines.
Medicine: Investigated for its antipsychotic and antiemetic effects.
Industry: Used in the production of dyes and pigments.
作用机制
The mechanism of action of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Used to treat schizophrenia and severe nausea and vomiting.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is unique due to its specific structural modifications, which enhance its binding affinity to dopamine receptors and improve its pharmacokinetic properties .
属性
分子式 |
C20H21ClN2S |
|---|---|
分子量 |
356.9g/mol |
IUPAC 名称 |
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C20H21ClN2S/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,13-14H2,1-2H3 |
InChI 键 |
ZCDCCGCDGVHTBN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
规范 SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















